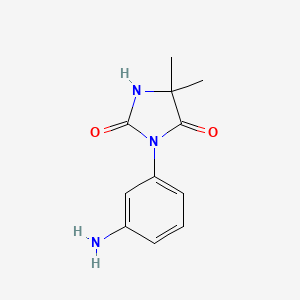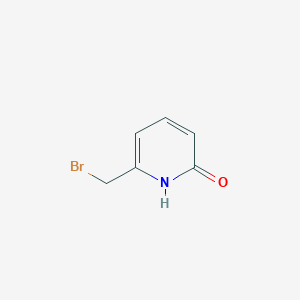
2(1H)-Pyridinone, 6-(bromomethyl)-
Overview
Description
Scientific Research Applications
Organometallic Complexes and Catalysis
- Chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized, where derivatives of 2(1H)-Pyridinone, 6-(bromomethyl)- are used. These complexes exhibit activity in the polymerization of ethylene, demonstrating the potential of such compounds in catalysis and polymer science (Hurtado et al., 2009).
Photophysics and Proton Transfer
- A study of 2-(1H-pyrazol-5-yl)pyridines, closely related to 2(1H)-Pyridinone, 6-(bromomethyl)-, showed that these molecules can undergo three types of photoinduced proton transfers. This highlights their potential in developing photophysical probes and studying proton transfer mechanisms (Vetokhina et al., 2012).
Synthetic Chemistry
- The reaction of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones with nucleophiles has been explored, forming a basis for synthesizing a wide range of heterocyclic compounds. This shows the utility of 2(1H)-Pyridinone, 6-(bromomethyl)- derivatives in the synthesis of complex organic molecules (Kalme et al., 2004).
Ligand Chemistry
- Nickel(II) complexes bearing pyrazolylpyridines have been synthesized, where derivatives of 2(1H)-Pyridinone, 6-(bromomethyl)- acted as ligands. These complexes were studied for their ethylene oligomerization reactions, again illustrating the role of such derivatives in catalysis (Nyamato et al., 2016).
properties
IUPAC Name |
6-(bromomethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-5-2-1-3-6(9)8-5/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZRWSDASMRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




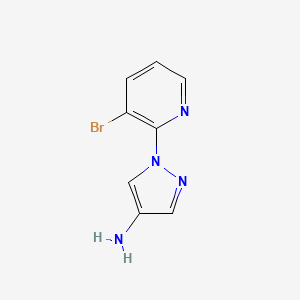
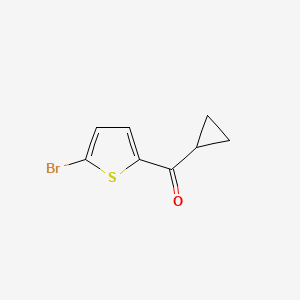
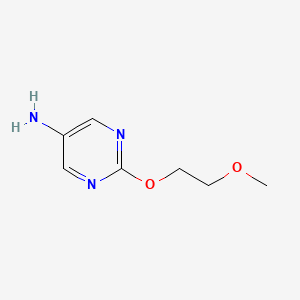
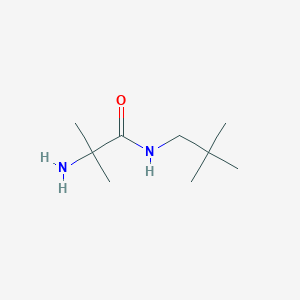
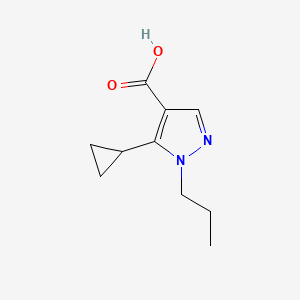
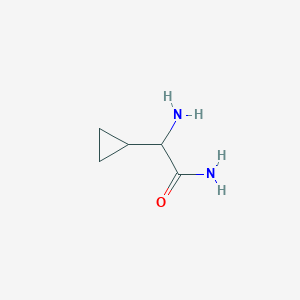
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)

![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)
